molecular formula C18H15FN2S B13095817 1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole CAS No. 871110-22-4

1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole

Cat. No.: B13095817
CAS No.: 871110-22-4
M. Wt: 310.4 g/mol
InChI Key: FYIIPNOAEUMLPR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation may involve the use of 4-fluorophenylhydrazine and a suitable methylthio-substituted precursor, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylthio groups, using reagents like halogens or nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, the compound may bind to the active site of kinases, preventing their activity and thereby inhibiting the proliferation of cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole can be compared with other similar compounds, such as:

    Indazole derivatives: These compounds share the indazole core structure and exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group, such as 4-fluorophenylhydrazine, exhibit similar chemical reactivity and biological activities.

    Methylthio derivatives: Compounds with a methylthio group, such as methylthio-substituted benzene derivatives, share similar chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

871110-22-4

Molecular Formula

C18H15FN2S

Molecular Weight

310.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylsulfanyl-4,5-dihydrobenzo[g]indazole

InChI

InChI=1S/C18H15FN2S/c1-22-18-16-11-6-12-4-2-3-5-15(12)17(16)21(20-18)14-9-7-13(19)8-10-14/h2-5,7-10H,6,11H2,1H3

InChI Key

FYIIPNOAEUMLPR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C2=C1CCC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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